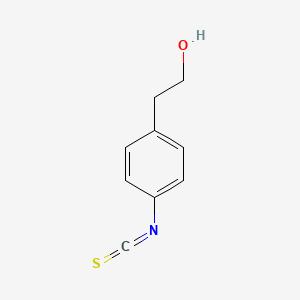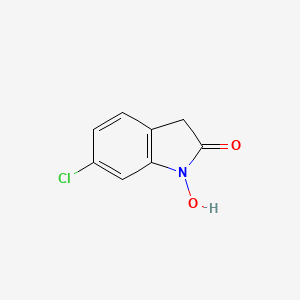
4-Chloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 393858-80-5
Molecular Weight: 399.28 g/mol
This compound belongs to the class of hydrazides and is characterized by its unique structure, which includes both chlorobenzyl and benzylidene moieties.
Méthodes De Préparation
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. It remains primarily of interest to early discovery researchers.
Analyse Des Réactions Chimiques
Reactivity: 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions at specific functional groups.
Reduction: Reduction of certain functional groups.
Substitution: Substitution reactions involving the chlorobenzyl and benzylidene moieties.
Common Reagents and Conditions: The choice of reagents and conditions depends on the specific reaction. Researchers would tailor these based on the desired transformation.
Major Products: The major products formed during reactions with this compound would vary based on the reaction type. Detailed experimental data would be necessary to identify specific products.
Applications De Recherche Scientifique
Researchers explore the applications of 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide in various fields:
Chemistry: As a building block for designing novel compounds.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring potential therapeutic effects.
Industry: Developing new materials or catalysts.
Mécanisme D'action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is unique due to its specific substitution pattern, similar compounds include:
2-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide: (CAS Number: 466644-88-2) .
4-[(4-Chlorobenzyl)oxy]-N’-[4-(dimethylamino)benzylidene]benzohydrazide: .
These related compounds share structural features and may exhibit similar reactivity or biological properties.
Propriétés
Numéro CAS |
393858-80-5 |
|---|---|
Formule moléculaire |
C21H16Cl2N2O2 |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
4-chloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-18-7-1-16(2-8-18)14-27-20-11-3-15(4-12-20)13-24-25-21(26)17-5-9-19(23)10-6-17/h1-13H,14H2,(H,25,26)/b24-13+ |
Clé InChI |
CACOHRWDUHAAGU-ZMOGYAJESA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12008956.png)
methanone](/img/structure/B12008957.png)

![2-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12008972.png)
![1,2,3,4,4a,5,7,8,9,10-Decahydro-6h-pyrido[1,2-a]quinolin-6-one](/img/structure/B12008973.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12008975.png)


![(2-{(E)-[({4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12008988.png)


![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)
